![molecular formula C19H18ClN3OS B2527124 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 688337-40-8](/img/structure/B2527124.png)
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
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Description
“2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a chemical compound with the molecular formula C19H18ClN3OS and a molecular weight of 371.88. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antiviral properties. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in plant protection against viral infections.
- Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties . While further studies are needed, this compound could potentially contribute to antifungal treatments.
- Sulfonamide derivatives have been explored for herbicidal purposes in agriculture . Although specific data on this compound’s herbicidal activity are not mentioned, it falls within a class of molecules with potential agricultural applications.
- Some 1,3,4-thiadiazoles exhibit interesting bioactivities, such as anticonvulsant, antibacterial, and antifungal properties . While this compound’s exact bioactivity profile remains to be fully characterized, it could be a subject of further investigation.
- In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Although not directly applicable to our compound, it highlights the broader potential of thiadiazole derivatives in cancer research.
- Benzimidazole molecules, structurally related to thiadiazoles, exhibit antimicrobial effects . While not directly linked, exploring analogies between these classes of compounds could yield insights into novel applications.
Antiviral Activity
Antifungal Properties
Herbicidal Applications
Bioactivity Beyond Antiviral Effects
Tumor Cell Growth Inhibition: (Related Compound):
Benzimidazole Analogy
properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-14-3-7-16(8-4-14)22-18(24)13-25-19-21-11-12-23(19)17-9-5-15(20)6-10-17/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJHRUXILOZEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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